molecular formula C13H15FN2O B2582636 1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1156699-95-4

1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2582636
CAS No.: 1156699-95-4
M. Wt: 234.274
InChI Key: RZAFKZDZEDQKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a prop-2-en-1-one moiety

Biochemical Analysis

Biochemical Properties

1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nucleoside transporters, particularly ENT1 and ENT2, which are responsible for transporting nucleosides across cell membranes . These interactions can influence the uptake and distribution of nucleosides within cells, affecting cellular metabolism and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain enzymes involved in cell signaling, leading to alterations in gene expression and metabolic pathways . These changes can impact cell function, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, it has been reported to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell survival . This inhibition can lead to increased DNA damage and cell death, particularly in cancer cells.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical and cellular effects . Long-term exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the metabolism of nucleosides, leading to changes in the levels of these metabolites within cells . These interactions can influence overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through nucleoside transporters, such as ENT1 and ENT2, and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular function .

Preparation Methods

The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-2-13(17)16-9-7-15(8-10-16)12-6-4-3-5-11(12)14/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAFKZDZEDQKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.